3-Tert-butylfuran-2,4(3h,5h)-dione
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Overview
Description
3-tert-butyloxolane-2,4-dione is an organic compound with the molecular formula C8H12O3 It is a derivative of oxolane, featuring a tert-butyl group at the third position and two carbonyl groups at the second and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyloxolane-2,4-dione typically involves the reaction of tert-butyl acetoacetate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxolane-2,4-dione structure. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 3-tert-butyloxolane-2,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyloxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in ether solvents.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
3-tert-butyloxolane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyloxolane-2,4-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-2,4-pentanedione
- 3-tert-butyl-2,4-hexanedione
- 3-tert-butyl-2,4-heptanedione
Uniqueness
3-tert-butyloxolane-2,4-dione is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to linear diketones. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
5457-00-1 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-tert-butyloxolane-2,4-dione |
InChI |
InChI=1S/C8H12O3/c1-8(2,3)6-5(9)4-11-7(6)10/h6H,4H2,1-3H3 |
InChI Key |
VXGHAZXYNYEMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)COC1=O |
Origin of Product |
United States |
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